molecular formula C20H13FN2O2 B5800361 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide CAS No. 301646-85-5

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No. B5800361
CAS RN: 301646-85-5
M. Wt: 332.3 g/mol
InChI Key: AZCHGUYGRTVTGQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmaceutical research. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling. As an antipsychotic agent, it may act by modulating the activity of dopamine and serotonin receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exhibits significant biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been shown to modulate the activity of dopamine and serotonin receptors in the brain, leading to potential antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is its potential as a novel anticancer and antipsychotic agent. Additionally, it is relatively easy to synthesize and purify, making it a viable option for further research. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully evaluated before any clinical applications.

Future Directions

There are several future directions for research on 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One potential avenue is the development of new derivatives with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and infectious disease research. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer and antipsychotic agent.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 2-aminobenzoic acid with 2-phenyl-1,3-benzoxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have potential as a novel antipsychotic agent due to its ability to modulate dopamine and serotonin neurotransmission.

properties

IUPAC Name

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCHGUYGRTVTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355429
Record name STK155769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

CAS RN

301646-85-5
Record name STK155769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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